molecular formula C14H19NO2 B2725564 [1-(2-Methylbenzoyl)piperidin-3-yl]methanol CAS No. 349094-21-9

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Cat. No.: B2725564
CAS No.: 349094-21-9
M. Wt: 233.311
InChI Key: ZZZJKJADRDILHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C₁₄H₁₉NO₂. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a methanol group attached to the third carbon of the piperidine ring and a 2-methylbenzoyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol typically involves the following steps:

  • Piperidine Derivative Formation: : Piperidine is reacted with 2-methylbenzoyl chloride under controlled conditions to form the piperidine derivative.

  • Methanol Group Addition: : The resulting compound is then treated with methanol in the presence of a suitable catalyst to introduce the methanol group at the third carbon of the piperidine ring.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled reactions involving large-scale reactors and precise temperature and pressure conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at the piperidine ring or the methanol group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation Products: : Various carboxylic acids and ketones.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Different substituted piperidines and methanol derivatives.

Scientific Research Applications

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(2-Methylbenzoyl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol: is similar to other piperidine derivatives such as piperidine , N-methylpiperidine , and piperidin-3-ylmethanol . its unique structure, particularly the presence of the 2-methylbenzoyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-7-13(11)14(17)15-8-4-6-12(9-15)10-16/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJKJADRDILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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